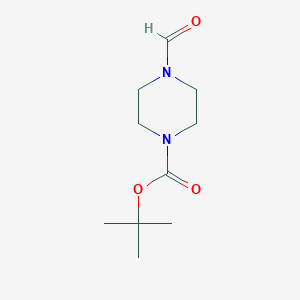

Tert-butyl 4-formylpiperazine-1-carboxylate

Descripción

Tert-butyl 4-formylpiperazine-1-carboxylate (CAS: 840491-84-1) is a piperazine derivative featuring a formyl (-CHO) group at the 4-position of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely utilized as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure enables selective functionalization at the formyl group for further derivatization (e.g., condensation reactions) while the Boc group ensures stability during synthetic processes . The molecular formula is C17H21F3N2O3, with a molecular weight of 358.36 g/mol. It is typically synthesized via coupling reactions involving tert-butyl piperazine-1-carboxylate and formyl-containing electrophiles under basic conditions .

Propiedades

IUPAC Name |

tert-butyl 4-formylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-11(8-13)5-7-12/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFAHRCLUXUXTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-formylpiperazine-1-carboxylate typically involves the formylation of piperazine derivatives. One common method is the reaction of piperazine with tert-butyl chloroformate and formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a formyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl 4-formylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Tert-butyl 4-carboxypiperazine-1-carboxylate.

Reduction: Tert-butyl 4-hydroxymethylpiperazine-1-carboxylate.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Tert-butyl 4-formylpiperazine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a precursor for the synthesis of enzyme inhibitors.

Medicine: It is involved in the development of drugs targeting various diseases, including cancer and infectious diseases.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-formylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful as an enzyme inhibitor in research and drug development.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights structural differences, synthesis methods, and applications of tert-butyl 4-formylpiperazine-1-carboxylate and related piperazine derivatives:

Reactivity and Stability

- Formyl Group Reactivity : The formyl group in the target compound enables nucleophilic additions (e.g., formation of hydrazones or imines), making it superior to hydroxymethyl or bromobenzyl derivatives in constructing heterocyclic scaffolds .

- Boc Deprotection : Unlike compounds with electron-withdrawing substituents (e.g., -Br in ), the Boc group in the target compound is readily cleaved under acidic conditions (e.g., HCl/dioxane), facilitating downstream modifications .

- Steric Effects : Bulky substituents (e.g., trifluoromethyl in ) reduce reactivity compared to smaller groups like hydroxymethyl .

Key Research Findings

Biological Activity: Derivatives of this compound exhibit IC50 values in the nanomolar range against cancer cell lines (e.g., MCF-7 breast cancer) .

Crystallographic Data : Piperazine derivatives with aromatic substituents (e.g., biphenyl in ) form stable hydrogen-bonded networks, enhancing crystallinity for X-ray studies .

Thermal Stability : The Boc group in the target compound decomposes at 210–220°C, higher than acetyl-protected analogs (180–190°C) .

Actividad Biológica

Tert-butyl 4-formylpiperazine-1-carboxylate (CAS No. 183383-30-4) is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticorrosive applications. This article provides a comprehensive examination of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 214.26 g/mol

- CAS Number : 183383-30-4

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant antibacterial properties. A particular focus has been on their effectiveness against drug-resistant strains of bacteria.

Case Study: Antibacterial Properties

A study highlighted the antibacterial activity of similar piperazine derivatives against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The compounds demonstrated low minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin and linezolid .

Table 1: Antibacterial Activity of Piperazine Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| Tert-butyl derivative | MRSA | 0.78 | Bactericidal |

| Tert-butyl derivative | VREfm | 3.125 | Bactericidal |

| Tert-butyl derivative | Staphylococcus epidermidis | 2.5 | Bactericidal |

The mechanism of action involves the depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the membrane potential which is critical for bacterial survival .

Anticorrosive Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticorrosive capabilities. A study focused on the electrochemical behavior of this compound as a corrosion inhibitor for carbon steel in acidic environments.

Case Study: Corrosion Inhibition

The compound exhibited an impressive inhibition efficiency of 91.5% at a concentration of 25 ppm in a 1M HCl solution, demonstrating its potential as an effective anticorrosive agent . The efficiency was attributed to strong adsorption on the metal surface, which was confirmed through electrochemical impedance spectroscopy.

Table 2: Corrosion Inhibition Efficiency

| Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|

| 25 | 91.5 |

| 50 | 85.0 |

| 100 | 78.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.